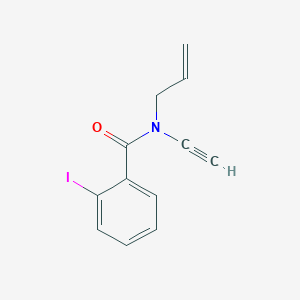

N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

646029-28-9 |

|---|---|

Molecular Formula |

C12H10INO |

Molecular Weight |

311.12 g/mol |

IUPAC Name |

N-ethynyl-2-iodo-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C12H10INO/c1-3-9-14(4-2)12(15)10-7-5-6-8-11(10)13/h2-3,5-8H,1,9H2 |

InChI Key |

ZAJORQFYVWPHNS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(C#C)C(=O)C1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

Iodination of Benzamide Derivatives

One common method involves the iodination of a suitable benzamide precursor. This can be achieved through:

- Electrophilic Aromatic Substitution : Using iodine or iodine sources (such as iodine monochloride) in the presence of a Lewis acid catalyst (e.g., FeCl3) to facilitate the substitution at the ortho or para positions relative to the amide group.

Ethynylation

The introduction of the ethynyl group can be performed via:

- Sonogashira Coupling Reaction : This method involves coupling an aryl halide (the iodinated benzamide) with an alkyne in the presence of a palladium catalyst and a base (e.g., triethylamine). The reaction conditions typically require an inert atmosphere and can be performed in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Detailed Reaction Conditions

Synthesis via Iodination and Ethynylation

A detailed procedure for synthesizing N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide is outlined below:

-

- Dissolve benzamide in a suitable solvent (e.g., dichloromethane).

- Add iodine monochloride dropwise under stirring at low temperatures.

- Allow the mixture to reach room temperature, then quench with water and extract with organic solvents.

-

- Take the iodinated product and dissolve it in DMF.

- Add an alkyne (e.g., propyne) along with a palladium catalyst (Pd(PPh3)2Cl2) and a base (triethylamine).

- Heat the reaction mixture under reflux for several hours until completion is confirmed by TLC.

Analytical Data

The purity and identity of N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide can be confirmed using various analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determine molecular structure and confirm functional groups |

| Mass Spectrometry (MS) | Confirm molecular weight and identity |

| High Performance Liquid Chromatography (HPLC) | Assess purity of the final product |

Chemical Reactions Analysis

Types of Reactions

N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

Reduction Reactions: The compound can undergo reduction reactions to modify the ethynyl or prop-2-en-1-yl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The ethynyl and prop-2-en-1-yl groups can participate in binding interactions with enzymes or receptors, potentially modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

The following table summarizes key benzamide derivatives and their structural/functional differences:

Functional Group Impact

- Alkyne vs.

- Nitro Groups : Derivatives with nitro substituents (e.g., 2,4-dinitro) exhibit higher reactivity in electrophilic substitution but reduced metabolic stability .

Biological Activity

N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a benzamide backbone, an ethynyl group, and an iodine atom. This article explores the biological activities associated with this compound, drawing from various studies and findings.

Chemical Structure and Properties

The molecular formula of N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide is C_{12}H_{10}I N, with a molecular weight of 311.12 g/mol. The presence of the ethynyl and iodine substituents indicates potential reactivity in biological systems, particularly in relation to anticancer activity and enzyme inhibition.

Anticancer Properties

Compounds similar to N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide have been studied for their anticancer activities. Research has shown that compounds featuring ethynyl groups can inhibit various cancer cell lines by interfering with critical biochemical pathways. While specific data on this compound is limited, the structural analogs have demonstrated significant biological properties in preliminary studies.

Enzyme Inhibition

The compound’s structure suggests potential interactions with metabolic enzymes. For instance, alkynyl compounds have been developed as selective inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders and cancers . The mechanism of action typically involves mimicking substrate interactions within enzyme active sites, potentially leading to high-affinity binding.

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of alkynyl compounds found that certain structural modifications can enhance biological activity, particularly in inhibiting cancer cell growth . The synthesis of N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide involves optimizing reaction conditions to produce high yields, which is crucial for subsequent biological testing.

Comparative Activity with Related Compounds

Research has highlighted the importance of structural features such as the benzamide moiety in determining the biological activity of related compounds. For instance, modifications to the benzamide structure have been shown to affect binding affinity and selectivity towards target receptors . This suggests that N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide may exhibit unique interactions based on its specific functional groups.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.